2,3,4-Trimethoxy-benzamidine
Overview
Description
2,3,4-Trimethoxy-benzamidine is an organic compound with the molecular formula C10H14N2O3. It is characterized by the presence of three methoxy groups attached to a benzene ring, along with an amidine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethoxy-benzamidine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with appropriate reagents. One common method includes the use of dimethyl sulfate as an alkylating agent in the presence of sodium hydroxide, followed by formylation using the Vilsmeier-Haack reagent .
Industrial Production Methods: For industrial production, the process involves the methylation of gallic acid derivatives to obtain 1,2,3-trimethoxybenzene, which is then subjected to formylation to produce 2,3,4-trimethoxybenzaldehyde. This intermediate is further reacted with appropriate reagents to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trimethoxy-benzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the amidine group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
2,3,4-Trimethoxy-benzamidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2,3,4-Trimethoxy-benzamidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as serine proteases, by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Benzamidine: A simpler analog with similar enzyme inhibitory properties.
Trimetazidine: A related compound used in the treatment of angina pectoris, which also contains methoxy groups on a benzene ring
Uniqueness: 2,3,4-Trimethoxy-benzamidine is unique due to the specific arrangement of its methoxy groups and the presence of the amidine functional group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
2,3,4-trimethoxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVTYRWRZDWABA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=N)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400751 | |
Record name | 2,3,4-Trimethoxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885954-26-7 | |
Record name | 2,3,4-Trimethoxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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